molecular formula C17H14N2O3S B2970734 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid CAS No. 927982-98-7

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2970734
CAS No.: 927982-98-7
M. Wt: 326.37
InChI Key: WJXHSCMCRCLBNQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of 4-phenoxyaniline with a suitable thiazole precursor under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: The compound could be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid: is unique due to its specific structural features, such as the presence of the phenoxyanilino group and the carboxylic acid moiety.

Uniqueness:

  • The presence of the phenoxyanilino group provides unique electronic and steric properties, which can influence the compound's reactivity and biological activity.

  • The carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-15(16(20)21)23-17(18-11)19-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXHSCMCRCLBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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